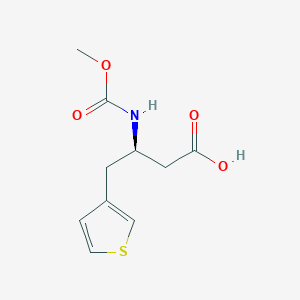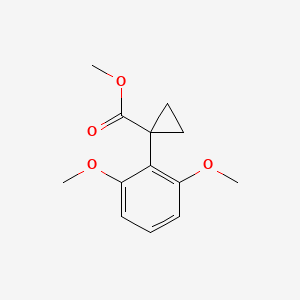
Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C13H16O4. It is a cyclopropane derivative, characterized by the presence of a cyclopropane ring attached to a carboxylate group and a 2,6-dimethoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 2,6-dimethoxybenzylidene malonate with diazomethane, which generates the cyclopropane ring through a carbene intermediate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as copper or rhodium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring is highly strained, making it reactive towards various nucleophiles and electrophiles. This reactivity allows the compound to participate in a range of chemical transformations, which can be harnessed in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-cyclopentene-1-carboxylate: Another cyclopropane derivative with similar reactivity.
Ethyl 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropane-1-carboxylate: A structurally related compound with different substituents on the cyclopropane ring.
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: A compound with similar cyclopropane structure but different functional groups.
Uniqueness
Methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate is unique due to the presence of the 2,6-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
methyl 1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H16O4/c1-15-9-5-4-6-10(16-2)11(9)13(7-8-13)12(14)17-3/h4-6H,7-8H2,1-3H3 |
Clave InChI |
GLOVQBLUMOXLGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)C2(CC2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


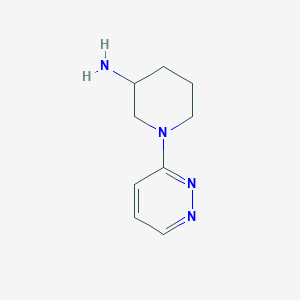
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
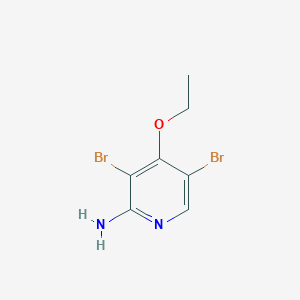
![(Z)-2-Hydrazono-4-nitro-2,3-dihydrobenzo[d]thiazole](/img/structure/B13033310.png)
![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)


![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
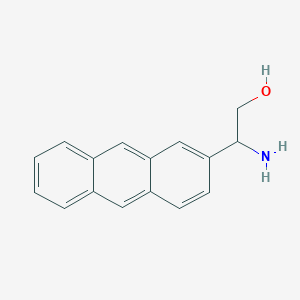
![2-[7-[(2-Methylpropan-2-yl)oxycarbonyl]-3-oxa-7-azabicyclo[3.3.1]nonan-9-yl]acetic acid](/img/structure/B13033328.png)
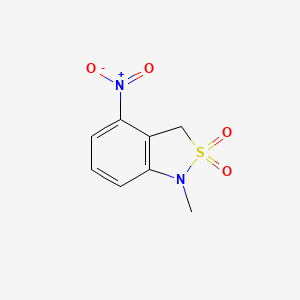
![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
